
Methyl 2-(3-amino-2,4,5,7-tetrabromo-6-iminoxanthen-9-yl)benzoate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-amino-2,4,5,7-tetrabromo-6-iminoxanthen-9-yl)benzoate;hydrochloride typically involves multi-step organic reactionsThe final step involves esterification to form the methyl benzoate derivative .
Industrial Production Methods
standard organic synthesis techniques, including controlled bromination and esterification reactions, are employed to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(3-amino-2,4,5,7-tetrabromo-6-iminoxanthen-9-yl)benzoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted xanthene derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Methyl 2-(3-amino-2,4,5,7-tetrabromo-6-iminoxanthen-9-yl)benzoate;hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent dye due to its xanthene core.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of Methyl 2-(3-amino-2,4,5,7-tetrabromo-6-iminoxanthen-9-yl)benzoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and imino groups play a crucial role in its reactivity and binding affinity. It can interact with cellular proteins and enzymes, potentially inhibiting their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrabromofluorescein: Another xanthene derivative with similar fluorescent properties.
Tetrabromophthalic anhydride: Used in the synthesis of flame retardants and polymers.
Tetrabromoethane: A brominated organic compound with applications in organic synthesis.
Uniqueness
Methyl 2-(3-amino-2,4,5,7-tetrabromo-6-iminoxanthen-9-yl)benzoate;hydrochloride is unique due to its specific combination of bromine atoms and functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
208511-49-3 |
|---|---|
Molekularformel |
C21H13Br4ClN2O3 |
Molekulargewicht |
696.4 g/mol |
IUPAC-Name |
methyl 2-(3-amino-2,4,5,7-tetrabromo-6-iminoxanthen-9-yl)benzoate;hydrochloride |
InChI |
InChI=1S/C21H12Br4N2O3.ClH/c1-29-21(28)9-5-3-2-4-8(9)14-10-6-12(22)17(26)15(24)19(10)30-20-11(14)7-13(23)18(27)16(20)25;/h2-7,26H,27H2,1H3;1H |
InChI-Schlüssel |
GMCVSEFMPYGLOB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=CC=C1C2=C3C=C(C(=N)C(=C3OC4=C(C(=C(C=C24)Br)N)Br)Br)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



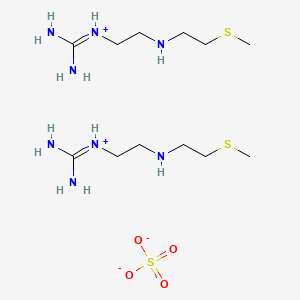


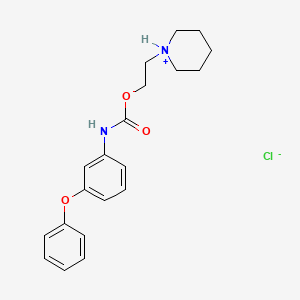
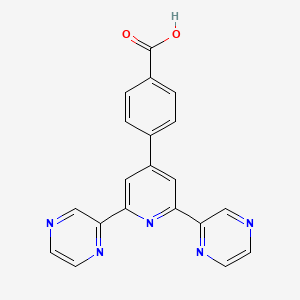

![3-(2,6-Dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13730889.png)
![butan-2-one O-[bis(2-methoxyethoxy)methylsilyl]oxime](/img/structure/B13730896.png)
![4,4,4-Trifluoro-3-[4-(trifluoromethyl)phenyl]-(E)-crotonic acid](/img/structure/B13730900.png)
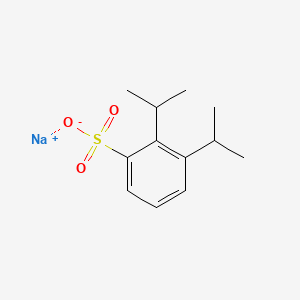
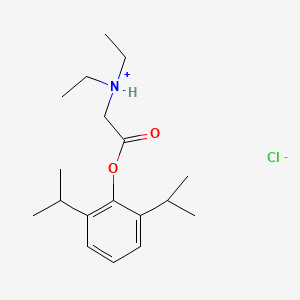
![3-[4-(1H-indol-3-yl)butanoylamino]propanoic Acid](/img/structure/B13730922.png)

